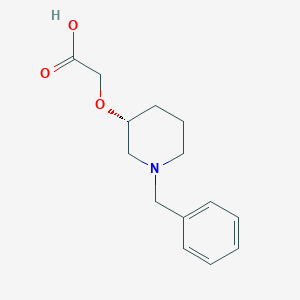
((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid is a chiral compound that features a piperidine ring, a benzyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various chemical intermediates.
Mechanism of Action
The mechanism of action of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (®-1-Benzyl-piperidin-3-yloxy)-propionic acid
- (®-1-Benzyl-piperidin-3-yloxy)-butyric acid
Uniqueness
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of the piperidine ring make it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-[(3R)-1-benzylpiperidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m1/s1 |
InChI Key |
SELQQDOFIWDOSV-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)OCC(=O)O |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
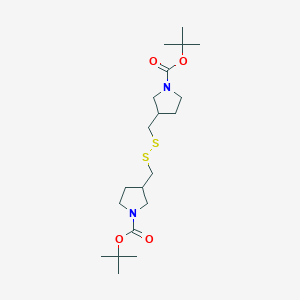

![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
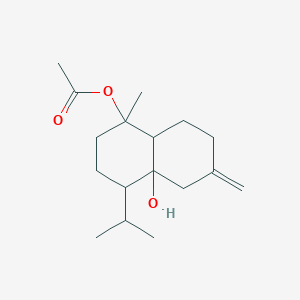
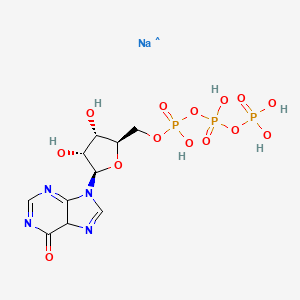
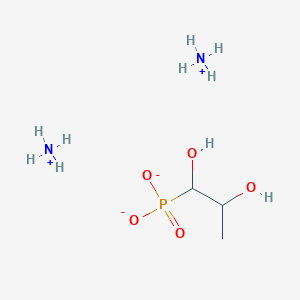
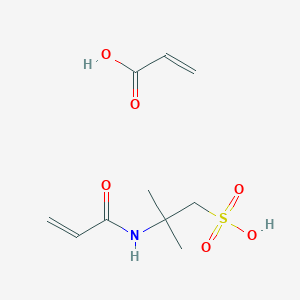
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)


